N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
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Overview
Description
N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that features a variety of functional groups, including hydroxyl, thioxo, and thiazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the thioxo group may produce a thiol.
Scientific Research Applications
N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with various molecular targets. The hydroxyl and thioxo groups can participate in hydrogen bonding and redox reactions, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C20H20N2O3S3 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H20N2O3S3/c23-15-7-4-6-14(12-15)21-18(24)9-2-1-3-10-22-19(25)17(28-20(22)26)13-16-8-5-11-27-16/h4-8,11-13,23H,1-3,9-10H2,(H,21,24)/b17-13+ |
InChI Key |
JHNSPJRUHFAWIW-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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